3,4,5-Trihydroxyphenylalanine 3,4,5-Trihydroxyphenylalanine 3,4,5-Trihydroxyphenylalanine is a natural product found in Urticina felina, Stomphia coccinea, and Metridium senile with data available.
Brand Name: Vulcanchem
CAS No.: 16032-83-0
VCID: VC21357509
InChI: InChI=1S/C9H11NO5/c10-5(9(14)15)1-4-2-6(11)8(13)7(12)3-4/h2-3,5,11-13H,1,10H2,(H,14,15)/t5-/m0/s1
SMILES: C1=C(C=C(C(=C1O)O)O)CC(C(=O)O)N
Molecular Formula: C9H11NO5
Molecular Weight: 213.19 g/mol

3,4,5-Trihydroxyphenylalanine

CAS No.: 16032-83-0

Cat. No.: VC21357509

Molecular Formula: C9H11NO5

Molecular Weight: 213.19 g/mol

* For research use only. Not for human or veterinary use.

3,4,5-Trihydroxyphenylalanine - 16032-83-0

Specification

CAS No. 16032-83-0
Molecular Formula C9H11NO5
Molecular Weight 213.19 g/mol
IUPAC Name (2S)-2-amino-3-(3,4,5-trihydroxyphenyl)propanoic acid
Standard InChI InChI=1S/C9H11NO5/c10-5(9(14)15)1-4-2-6(11)8(13)7(12)3-4/h2-3,5,11-13H,1,10H2,(H,14,15)/t5-/m0/s1
Standard InChI Key KQZQZOQFUQXPLW-YFKPBYRVSA-N
Isomeric SMILES C1=C(C=C(C(=C1O)O)O)C[C@@H](C(=O)O)N
SMILES C1=C(C=C(C(=C1O)O)O)CC(C(=O)O)N
Canonical SMILES C1=C(C=C(C(=C1O)O)O)CC(C(=O)O)N

Introduction

Chemical Structure and Properties

3,4,5-Trihydroxyphenylalanine (3,4,5-Topa) is one of the isomers of trihydroxyphenylalanine, with a molecular formula of C9H11NO5 and a molecular weight of 213.19 g/mol . The compound features a phenylalanine backbone with three hydroxyl groups at specific positions on the aromatic ring, creating a unique chemical profile.

PropertyValue
Molecular FormulaC9H11NO5
Molecular Weight213.19 g/mol
Melting Point>190°C (decomposition)
Boiling Point515.2±38.0°C (Predicted)
Density1.606±0.06 g/cm³ (Predicted)
pKa2.34±0.25 (Predicted)
Physical FormSolid
ColorBrown to Black
StabilityAir Sensitive, Hygroscopic
Storage Requirements-20°C Freezer, Under inert atmosphere
SolubilitySlightly soluble in aqueous acid and water (when heated and sonicated)

The compound is known by several alternative names, including 3,5-Dihydroxytyrosine, 5-OH-Dopa, and 5-Hydroxydopa . Its sensitivity to air and moisture necessitates careful storage and handling conditions.

Natural Occurrence and Biological Distribution

3,4,5-Trihydroxyphenylalanine occurs in both free amino acid and peptide-bound forms in nature. The free amino acid form has been detected in cnidarian nervous systems, where researchers suggest it may function as a catabolite of the inhibitory neurotransmitter L-Dopa .

OrganismTypeFormReference
Stomphia coccineaSea anemoneFree amino acid
Urticina felinaSea anemoneFree amino acid
Metridium senileSea anemoneFree amino acid
Ascidia ceratodesPhlebobranch ascidianPeptide-bound
Molgula manhattensisStolidobranch ascidianAssociated polypeptides

In its peptide-bound form, 3,4,5-Trihydroxyphenylalanine has been identified in several ascidian peptides, including tunichrome and styelin . Notably, the discovery of 3,4,5-Trihydroxyphenylalanine residues in polypeptides from ascidian blood cells represented the first documented occurrence of this compound in polypeptides in any biological system .

Formation and Biosynthesis

The formation of 3,4,5-Trihydroxyphenylalanine occurs through both enzymatic and non-enzymatic pathways, with significant implications for its biological availability and functions.

Enzymatic Formation

The primary enzymatic pathway involves the hydroxylation of peptidyl-3,4-dihydroxyphenyl-L-alanine (Dopa) catalyzed by tyrosinase under reducing conditions . Research has demonstrated this process using tyrosinase incubation of various peptides, including:

  • A decapeptide related to mussel adhesive protein mefp1

  • Neurotensin fragment (pGLYENK)

  • Proctolin (RYLPT)

The hydroxylation typically proceeds sequentially:

  • First, tyrosine residues are hydroxylated to Dopa

  • Subsequently, Dopa undergoes further hydroxylation to form 3,4,5-Trihydroxyphenylalanine

This enzymatic conversion appears to be influenced by the specific amino acid sequence, with some positions more susceptible to hydroxylation than others. For example, in the mussel adhesive decapeptide, Tyr-9 undergoes hydroxylation to Dopa more rapidly than Tyr-5, and a similar relationship extends to the conversion of Dopa to 3,4,5-Trihydroxyphenylalanine .

Non-enzymatic Formation

Interestingly, 3,4-dihydroxyphenylalanine (Dopa) can also autoxidize to form both 3,4,5-Trihydroxyphenylalanine and its quinone derivative under physiological conditions. This partial conversion (approximately 0.5%) is time-dependent and significantly decreases (to about 0.2%) under acidic conditions (pH ≤ 3) .

Biochemical Reactions and Oxidation Behavior

The oxidation behavior of 3,4,5-Trihydroxyphenylalanine is particularly significant for understanding its physiological roles and chemical properties.

At neutral (pH 7.0) and slightly basic (pH 8.2) conditions, 3,4,5-Trihydroxyphenylalanine undergoes autoxidation . The relative abundance of reduced versus oxidized forms appears highly pH-dependent:

  • At acidic pH (below 5-6): The reduced form (3,4,5-Trihydroxyphenylalanine) predominates

  • At physiological pH: The oxidized quinone form becomes dominant

  • This conversion demonstrates reversibility upon acidification

This pH-dependent behavior has significant implications for the compound's stability, reactivity, and biological functions across different physiological environments.

Analytical Detection and Identification Methods

The identification and characterization of 3,4,5-Trihydroxyphenylalanine employ various complementary analytical techniques:

Chromatographic Methods

Researchers commonly use reverse-phase HPLC with C-8 or C-18 columns to separate 3,4,5-Trihydroxyphenylalanine and related compounds. Typical conditions include:

ParameterSpecifications
Column TypeC-8 (Brownlee RP-300) or C-18
Mobile PhaseGradient mixing 0.1% (v/v) trifluoroacetic acid in water with 0.1% (v/v) TFA in acetonitrile
Detection MethodsDual-wavelength ninhydrin-based detection or dual electrode coulometric detection

In amino acid analysis systems, 3,4,5-Trihydroxyphenylalanine elutes at approximately 38 minutes, around the same time as methionine, while its isomer 2,4,5-Trihydroxyphenylalanine elutes much earlier at approximately 6 minutes .

Mass Spectrometry

Matrix-assisted laser desorption ionization-time of flight (MALDI-TOF) mass spectrometry provides critical confirmation of hydroxylation events through the detection of mass increases of 16 units corresponding to the addition of each hydroxyl group . This technique enables precise identification of hydroxylated derivatives of peptides.

Sequencing Methods

Automated Edman degradation coupled with HPLC analysis of phenylthiohydantoin (PTH) derivatives has proven effective for identifying 3,4,5-Trihydroxyphenylalanine within peptide sequences . The distinctive elution profile of PTH-3,4,5-Trihydroxyphenylalanine enables its differentiation from other amino acid derivatives.

FunctionEvidenceReference
Metal bindingPolypeptides containing 3,4,5-Trihydroxyphenylalanine from ascidian blood cells show metal-sequestering properties
Antibiotic effectsAttributed to styelin and other 3,4,5-Trihydroxyphenylalanine-containing peptides
Wound healingPotential role in tissue repair processes
AdhesionContribution to biological adhesive properties
HemostasisExtreme protease resistance in ascidian polypeptides suggests function in forming impervious hemostats at vascular injury sites

Particularly noteworthy is the extreme protease resistance exhibited by 3,4,5-Trihydroxyphenylalanine-containing proteins and polypeptides isolated from ascidians. While this property complicates characterization through sequence analysis, it appears ideally suited to their proposed hemostatic function at sites of vascular injury .

The presence of 3,4,5-Trihydroxyphenylalanine in these proteins also implicates them as potential metal-sequestering agents alongside the previously known tunichromes .

Comparison with Related Compounds

Understanding 3,4,5-Trihydroxyphenylalanine requires comparing it with structurally related compounds, particularly its isomer 2,4,5-Trihydroxyphenylalanine (2,4,5-Topa).

Characteristic3,4,5-Trihydroxyphenylalanine2,4,5-Trihydroxyphenylalanine
Hydroxyl positions3, 4, and 5 positions2, 4, and 5 positions
Natural occurrenceFound in ascidian peptides and cnidarian nervous systemsOccurs at the active site of amine oxidases
Formation pathwayCan be formed by tyrosinase-catalyzed hydroxylation of DopaFormed by autocatalyzed site-directed modification of tyrosine
HPLC elutionElutes at ~38 min (similar to methionine)Elutes earlier at ~6 min
Biological roleMetal binding, adhesion, possible hemostasisRedox cycling between Topa and Topaquinone to catalyze oxidative deamination of primary amines
NeuropharmacologyLess studiedForms quinone derivative that acts as a non-N-methyl-D-aspartate agonist and neurotoxin

While 2,4,5-Trihydroxyphenylalanine has been extensively studied for its role in amine oxidases and its neurotoxic properties , 3,4,5-Trihydroxyphenylalanine has received comparatively less attention despite its intriguing occurrence in marine invertebrate proteins and potential functional significance.

Research Challenges and Future Directions

Several factors have limited comprehensive research on 3,4,5-Trihydroxyphenylalanine:

Isolation Challenges

The successful isolation of 3,4,5-Trihydroxyphenylalanine-containing components from organisms like A. ceratodes requires specialized techniques due to complications such as:

  • Need for high concentrations of complexing agents in extraction buffers

  • Requirement to inactivate vanadium(III) that forms intractable organometallic polymers

  • Extreme protease resistance of 3,4,5-Trihydroxyphenylalanine-containing peptides

  • Seasonal dependency in protein yield relative to tunichromes

Future Research Opportunities

Several promising research directions emerge:

  • Structural and functional characterization of 3,4,5-Trihydroxyphenylalanine-containing proteins

  • Investigation of the enzymatic mechanisms for 3,4,5-Trihydroxyphenylalanine formation in marine organisms

  • Exploration of potential biomimetic applications based on the adhesive and structural properties

  • Development of improved analytical methods for detection in complex biological matrices

  • Evaluation of potential pharmacological activities

Synthetic Approaches and Laboratory Preparation

The in vitro formation of 3,4,5-Trihydroxyphenylalanine through enzymatic means provides an attractive approach for preparing 3,4,5-Trihydroxyphenylalanine-containing peptides for structural studies . Typical laboratory protocols include:

StepProtocol DetailsReference
Initial substrateTyrosine-containing peptides
Reaction medium100 mM phosphate, pH 7.5, with 25 mM ascorbic acid
EnzymeTyrosinase (approximately 1200 units/mg of peptide)
ConditionsRoom temperature with constant stirring and aeration
Reaction time60 minutes (typical)
TerminationAcidification with 6 N HCl
PurificationReverse-phase HPLC
IdentificationMass spectrometry, amino acid analysis, Edman degradation

This approach represents an important method for generating peptides containing 3,4,5-Trihydroxyphenylalanine for further biochemical and structural studies.

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